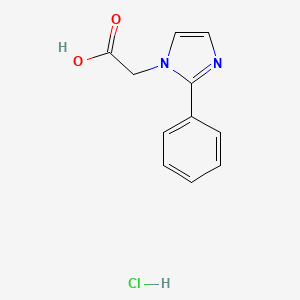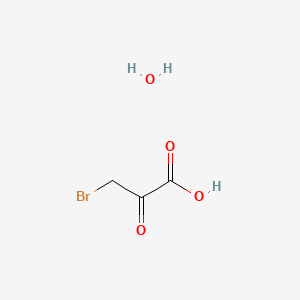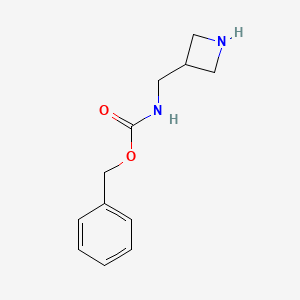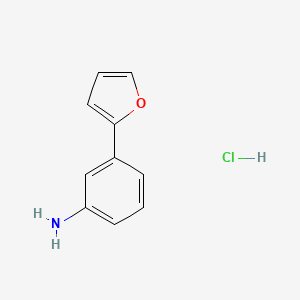![molecular formula C11H14N2O5S B1438532 (1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide CAS No. 931960-70-2](/img/structure/B1438532.png)
(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide
Overview
Description
(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide, more commonly referred to as EPEA, is an important organic compound used in the synthesis of various drugs, particularly those used in the treatment of cancer, inflammation, and other diseases. It is an important intermediate in the synthesis of many biologically active compounds, and its applications are increasingly being explored in the scientific community.
Scientific Research Applications
Chemical Synthesis and Reactions
Preparation of α-methylene-γ-butyrolactones : A study by Fujiwara, Morita, and Takeda (1989) describes the reaction of 3-ethoxycarbonyl-3-(phenylsulfonyl)cyclobutanone with Grignard reagent or aryllithium, leading to the synthesis of α-methylene-γ-butyrolactone (Fujiwara, Morita, & Takeda, 1989).
Reactions of Silyl Enol Ethers of N-Substituted 2-Acetylpyrroles : Ohno, Shimizu, and Eguchi (1990) explored the [4+2] cycloaddition reaction of silyl enol ethers, highlighting the diverse rearomatization process depending on the N-substituent (Ohno, Shimizu, & Eguchi, 1990).
Allylation of Exocyclic N-Acyliminium Ions : Marcantoni, Mecozzi, and Petrini (2002) demonstrated the successful preparation of N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones and their conversion into N-acyliminium ions, which react with allyltrimethylsilane (Marcantoni, Mecozzi, & Petrini, 2002).
Synthesis and Structural Analysis
Synthesis and X-Ray Structure of Bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine : Abdel‐Aziz, Ghabbour, Al-rashood, and Fun (2014) synthesized a compound involving 2-(phenylsulfonyl)-1-(4-tolyl)ethan-1-one and hydrazine hydrate, providing insights into its structure through X-ray single crystal analysis (Abdel‐Aziz, Ghabbour, Al-rashood, & Fun, 2014).
Synthesis and Antimicrobial Evaluation of Pyrazolopyrimidines : Alsaedi, Farghaly, and Shaaban (2019) reported on the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety and their antimicrobial activities, showing promising results against various bacteria and fungi (Alsaedi, Farghaly, & Shaaban, 2019).
Alkylation and Annulation of 3-(phenylsulfonyl)-2-alkyl-2,3-dihydroisoindol-1-ones : Luzzio and Piatt (1998) discussed the phenylthiation and oxidation of N-substituted phthalimides to produce 3-(phenylsulfonyl)-2,3-dihydroisoindol-1-ones, revealing key insights into substitution and intramolecular Michael addition reactions (Luzzio & Piatt, 1998).
properties
IUPAC Name |
[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-2-17-11(14)18-13-10(12)8-19(15,16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZWOLVOXTBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)ON=C(CS(=O)(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O/N=C(/CS(=O)(=O)C1=CC=CC=C1)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)

